2,2-Dimethylpent-4-en-1-amine hydrochloride

描述

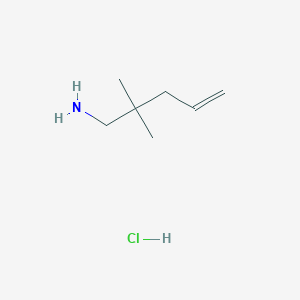

2,2-Dimethylpent-4-en-1-amine hydrochloride (CAS: 1416438-10-2) is an aliphatic amine hydrochloride salt with the molecular formula C₇H₁₆ClN and a molecular weight of 149.66 g/mol . Structurally, it features a pent-4-ene backbone substituted with two methyl groups at the C2 position and an amine group at C1, protonated as a hydrochloride salt (Figure 1). This compound is utilized in enantioselective catalytic reactions, such as copper(II)-catalyzed intramolecular aminooxygenation of alkenes, where its stereoelectronic properties enable high enantiomeric excess (93.4% ee) in product formation .

属性

IUPAC Name |

2,2-dimethylpent-4-en-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-4-5-7(2,3)6-8;/h4H,1,5-6,8H2,2-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBWDDHGTQWHAPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC=C)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1416438-10-2 | |

| Record name | 4-Penten-1-amine, 2,2-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1416438-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

生物活性

2,2-Dimethylpent-4-en-1-amine hydrochloride is a chemical compound with the molecular formula CHClN. It is characterized by a double bond at the 4-position of the pentane chain and is often utilized in organic synthesis and biological research due to its unique structural properties. The compound serves as a building block in the development of pharmaceuticals and other chemical products.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate various biological pathways, influencing cellular functions and metabolic processes. The precise mechanisms depend on the context in which the compound is used, including its concentration and the presence of other biological molecules.

Pharmacological Applications

Research has indicated potential pharmacological applications for this compound and its derivatives:

- Enzyme Interactions : The compound can be employed to study enzyme kinetics and metabolic pathways involving amine derivatives, providing insights into biochemical processes.

- Therapeutic Potential : Its derivatives may serve as intermediates in drug synthesis targeting specific diseases, including neurodegenerative disorders and psychiatric conditions .

Case Studies

- Antileishmanial Activity : In a study evaluating various compounds for their antileishmanial properties, derivatives of amines similar to this compound were tested against Leishmania donovani. The results indicated that certain structural modifications could enhance efficacy against this pathogen, suggesting a pathway for developing new therapies .

- Neuropharmacological Effects : Research exploring compounds with similar amine structures has shown potential benefits in treating neurodegenerative conditions. These compounds may exhibit antiglutamatergic effects, which are crucial for managing excitotoxicity in neurodegenerative diseases .

Research Findings

科学研究应用

Organic Synthesis

2,2-Dimethylpent-4-en-1-amine hydrochloride is frequently utilized as a precursor in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations, including:

- Nucleophilic Substitution Reactions : The amine group can participate in nucleophilic addition reactions, enabling the formation of more complex structures.

- Cyclization Reactions : Studies have shown that derivatives of this compound can undergo cyclization to produce cyclic amines, which are important in pharmaceutical chemistry .

| Reaction Type | Description |

|---|---|

| Nucleophilic Addition | Forms cyclic compounds through reactions with carbonyls |

| Cyclization | Produces pyrrolidines from substituted pent-4-enylamines |

Biological Research

In biological contexts, this compound serves as a tool for studying enzyme interactions and metabolic pathways involving amines. Its derivatives may have potential therapeutic applications:

- Enzyme Interaction Studies : Used to explore the mechanisms of enzyme catalysis involving amine substrates.

- Drug Development : Investigated as intermediates in synthesizing drugs targeting specific biological pathways .

Industrial Applications

The compound finds utility in the production of specialty chemicals and materials. Its reactivity makes it suitable for various industrial processes:

- Production of Ligands : It is employed in synthesizing flexible ligands used in coordination chemistry and catalysis.

- Specialty Chemicals : Utilized in creating chemical products that require specific reactivity patterns .

Case Study 1: Synthesis of Imidazole-Amine Ligands

A study demonstrated the synthesis of N-(2-formyl-1-methylimidazol-4-yl)-2,2-dimethylpropanamide from 1-methyl-2-carboxaldehyde. This synthesis highlights the role of amine derivatives in creating ligands essential for coordination chemistry.

Case Study 2: Cyclization Reactions

Research on cyclization reactions involving C-methyl substituted pent-4-enylamines revealed significant regio and stereoselectivity leading to various pyrrolidine derivatives. This showcases the compound's potential in producing cyclic structures with defined stereochemistry .

相似化合物的比较

Aliphatic Amine Hydrochlorides

1-Cyclopropyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-amine Hydrochloride (CAS: 1803586-57-3)

- Structure : Combines a cyclopropane ring with a 1,2,4-oxadiazole heterocycle.

- Key Differences : The strained cyclopropane and electron-deficient oxadiazole enhance reactivity toward ring-opening or nucleophilic substitution, unlike the alkene in the target compound.

- Applications : Likely explored in medicinal chemistry for bioactive molecule synthesis .

- 4-Methyl-1-(5-methylfuran-2-yl)pentan-1-amine Hydrochloride (CAS: 1864059-93-7) Structure: Contains a furan ring linked to a branched aliphatic chain. Applications: Potential use in drug discovery due to furan’s prevalence in bioactive molecules .

Aromatic and Phenethylamine Derivatives

- 2-(2,5-Dimethoxy-4-methylphenyl)ethan-1-amine Hydrochloride (2C-D) Structure: Phenethylamine backbone with methoxy and methyl substituents. Key Differences: Aromaticity confers distinct electronic properties, influencing solubility and receptor binding. Applications: Psychoactive research due to structural similarity to hallucinogenic phenethylamines .

- 4-Dimethylamino-N-benzylcathinone Hydrochloride (CAS: 2740524-43-8) Structure: Cathinone derivative with a benzyl group and dimethylamino substituent. Key Differences: The ketone group enables hydrogen bonding and metabolic stability, unlike the primary amine in the target compound. Applications: Forensic and pharmacological research as a stimulant analog .

Table 1: Structural and Molecular Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| 2,2-Dimethylpent-4-en-1-amine hydrochloride | C₇H₁₆ClN | 149.66 | Alkene, branched aliphatic amine |

| 2C-D Hydrochloride | C₁₁H₁₈ClNO₂ | 231.72 | Methoxy-substituted phenethylamine |

| 4-Dimethylamino-N-benzylcathinone HCl | C₁₈H₂₂Cl₂N₂O | 355.3 | Cathinone backbone, benzyl group |

| 1-Cyclopropyl-1-(5-methyl-oxadiazolyl)ethylamine HCl | C₈H₁₄ClN₃O | 203.67 | Cyclopropane, oxadiazole heterocycle |

Reactivity and Stability

- Alkene Reactivity : The pent-4-ene group in this compound allows for electrophilic additions (e.g., hydrohalogenation), which is absent in saturated or aromatic analogs .

- Hydrochloride Stability : All compounds exhibit high crystallinity and water solubility due to ionic character, but aromatic derivatives (e.g., 2C-D) may show lower thermal stability due to electron-rich aromatic systems .

准备方法

Synthesis of 2,2-Dimethylpent-4-en-1-amine (Free Base)

The key step in preparing the hydrochloride salt is obtaining the free amine, 2,2-dimethylpent-4-en-1-amine, which is typically synthesized by reduction of the corresponding oxime derivative.

- Starting Material: 2,2-Dimethylpent-4-enal oxime

- Reducing Agent: Lithium aluminium hydride (LiAlH4)

- Solvent: Tetrahydrofuran (THF)

- Atmosphere: Inert (nitrogen)

- Temperature: Initially 0 °C, then room temperature, followed by reflux

- Reaction Time: Approximately 2.4 hours reflux after initial stirring

- Prepare a suspension of LiAlH4 in THF at 0 °C under nitrogen.

- Add a solution of 2,2-dimethylpent-4-enal oxime in THF dropwise over 15 minutes.

- Warm the mixture to room temperature, stir for 10 minutes, then reflux for 2 hours.

- Cool to 0 °C, quench with water and aqueous NaOH (15%).

- Stir for 1 hour, dilute with water, and filter.

- Extract the filtrate with diethyl ether multiple times.

- Combine organic layers and extract with aqueous HCl (0.5 M) to transfer the amine into the aqueous phase as its hydrochloride.

- Basify the aqueous phase with NaOH and re-extract with ether to recover the free amine.

- Dry the organic phase over sodium sulfate and concentrate under reduced pressure to yield the free amine as a clear liquid.

Yield: Approximately 71% under these conditions.

Conversion to Hydrochloride Salt

The free amine is typically converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent. This step is crucial for isolating the compound as a stable, crystalline solid suitable for storage and further use.

Procedure:

The free amine is dissolved in an organic solvent (e.g., ether), and an aqueous solution of hydrochloric acid is added until the pH reaches acidic conditions (pH 2–3). The resulting hydrochloride salt precipitates or remains in the aqueous phase and can be separated by filtration or extraction.Purification:

The hydrochloride salt can be purified by recrystallization from solvents such as ethanol or isopropanol.

Data Summary Table of Key Preparation Parameters

| Step | Reagents/Conditions | Notes | Yield (%) |

|---|---|---|---|

| Oxime Reduction to Amine | LiAlH4 (2.2 equiv), THF, 0 °C to reflux | Inert atmosphere (N2), 2.4 h reflux | 71 |

| Quenching and Workup | H2O, NaOH (15%), extraction with Et2O | Multiple extractions, drying over Na2SO4 | - |

| Conversion to Hydrochloride | Aqueous HCl (0.5 M), pH adjustment to 2-3 | Extraction and isolation of salt | - |

| Purification | Recrystallization from alcohol solvents | Optional for purity enhancement | - |

Research Findings and Analysis

- The use of lithium aluminium hydride is effective for reducing oximes to primary amines with good yields and purity, as demonstrated in the synthesis of 2,2-dimethylpent-4-en-1-amine.

- The inert atmosphere and controlled addition of reagents prevent side reactions and degradation of sensitive functional groups such as the alkene moiety.

- The extraction sequence involving acid-base manipulation allows efficient separation of the amine from impurities and side products.

- The hydrochloride salt form improves the compound's stability and handling characteristics, which is important for storage and further synthetic applications.

- No significant alternative scalable methods are reported specifically for this compound, indicating the above method is the standard approach in current literature.

常见问题

Q. How can researchers optimize the synthesis of 2,2-dimethylpent-4-en-1-amine hydrochloride to improve yield and purity?

- Methodological Answer : Synthesis optimization requires careful control of reaction parameters. For example, in analogous hydrochloride preparations (e.g., 4-amino-2-cyclopentene-1-methanol hydrochloride), dichloromethane-water biphasic systems are used to enhance solubility and facilitate product isolation via cooling (<10°C) . Key steps include:

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) minimize side reactions.

- Temperature control : Gradual cooling prevents premature crystallization and impurities.

- Stoichiometric ratios : Use molar excess of amine precursors (e.g., 2,2-dimethylpent-4-en-1-amine) to drive reaction completion.

Table 1 : Synthesis Parameters from Analogous Reactions

| Parameter | Optimal Range | Reference |

|---|---|---|

| Solvent System | Dichloromethane/Water | |

| Reaction Temperature | 0–10°C | |

| Stoichiometry | 1:1.2 (Amine:HCl) |

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : A combination of ¹H/¹³C NMR and FT-IR is critical. For example, ¹H NMR can resolve the vinyl proton environment (δ 5.2–5.8 ppm for pent-4-enyl groups) and amine proton shifts (δ 1.5–2.5 ppm for dimethylamine) . FT-IR confirms hydrochloride formation via N–H stretching (2500–3000 cm⁻¹) and C–Cl bonds (600–800 cm⁻¹). Mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ for C₇H₁₅NCl).

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods to prevent inhalation of volatile byproducts (e.g., HCl gas).

- Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. How can isotopic labeling (e.g., deuterium) be applied to study the metabolic pathways of this compound?

- Methodological Answer : Isotopic analogs (e.g., ¹³C or ²H-labeled compounds) enable tracking via LC-MS or NMR. For example, deuterated ethyl-4-aminocyclopent-2-ene-1-carboxylate hydrochloride (98 atom% D) is synthesized using deuterated solvents (e.g., D₂O) and reagents . Steps include:

- Deuterium exchange : React amine precursors with D₂O under acidic conditions.

- Purification : Use silica gel chromatography to isolate labeled products.

- Validation : Confirm isotopic incorporation via mass shifts in HRMS (e.g., +2 Da for ²H₂ labeling).

Q. What mechanistic insights can be gained from studying iron-catalyzed hydroamination involving this compound?

- Methodological Answer : Stoichiometric reactions with iron catalysts (e.g., β-diketiminatoiron(II)) reveal dimeric intermediates via X-ray crystallography and ¹H NMR . Key findings:

- Catalyst activation : Amine coordination to Fe centers forms distorted tetrahedral geometries.

- Dimerization : Bridging amido groups stabilize [Fe₂(μ-NR)₂] structures, critical for turnover.

Experimental Design : - Monitor reaction progress using in situ NMR.

- Quench aliquots at intervals for crystallographic analysis.

Q. How do computational methods (e.g., DFT) assist in predicting the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : Density Functional Theory (DFT) calculates activation energies for reaction pathways. For example:

- Transition state analysis : Identify energy barriers for amine displacement reactions.

- Solvent effects : Use implicit solvent models (e.g., PCM) to simulate polar environments.

Software like Gaussian or ORCA paired with cry stallographic data (e.g., SHELXL-refined structures ) validates computational predictions.

Q. How should researchers resolve contradictions in spectroscopic data for hydrochloride salts of structurally similar amines?

- Methodological Answer : Cross-validate using multiple techniques :

- X-ray diffraction : Resolve positional ambiguity in amine-HCl bonding .

- TGA/DSC : Differentiate hydrated vs. anhydrous forms via thermal decomposition profiles.

- Solid-state NMR : Clarify crystallographic packing effects on chemical shifts.

For example, conflicting ¹H NMR signals may arise from polymorphism, requiring diffraction studies for resolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。